2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine
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Description
2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine is a useful research compound. Its molecular formula is C18H13N7S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.09531462 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for posttranslational prenylation of Rab GTPases, a process that is crucial for the proper functioning of these proteins .
Mode of Action
The compound interacts with its target, RGGT, by inhibiting its activity. This inhibition disrupts the prenylation of Rab GTPases, which can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking .
Biochemical Pathways
The affected pathway is the Rab geranylgeranylation pathway . When the activity of RGGT is inhibited, the balance of Rab GTPases’ modification is perturbed. This imbalance can lead to several diseases due to the involvement of Rab GTPases in a wide variety of critical cell processes .
Pharmacokinetics
Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of Rab GTPases’ modification. This disruption can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking . The compound has shown to inhibit Rab11A prenylation at a concentration of 25 μM, making it a potent inhibitor .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-3-9-19-14(5-1)15-7-8-17-21-22-18(25(17)23-15)26-12-13-11-24-10-4-2-6-16(24)20-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJFMPJUFUJMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CN5C=CC=CC5=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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